molecular formula C14H20O2 B14406277 Heptanal, 2-(phenylmethoxy)-, (R)- CAS No. 84994-61-6

Heptanal, 2-(phenylmethoxy)-, (R)-

Cat. No.: B14406277
CAS No.: 84994-61-6
M. Wt: 220.31 g/mol
InChI Key: PPTSRTIIAOKIOL-CQSZACIVSA-N
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Description

Heptanal, 2-(phenylmethoxy)-, (R)- is a chiral aldehyde derivative characterized by a seven-carbon chain (heptanal) with a phenylmethoxy (-OCH₂C₆H₅) group substituted at the second carbon and an (R)-configuration at the stereogenic center. Its molecular formula is C₁₄H₂₀O₂ (molecular weight: 220.30 g/mol).

Properties

CAS No.

84994-61-6

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(2R)-2-phenylmethoxyheptanal

InChI

InChI=1S/C14H20O2/c1-2-3-5-10-14(11-15)16-12-13-8-6-4-7-9-13/h4,6-9,11,14H,2-3,5,10,12H2,1H3/t14-/m1/s1

InChI Key

PPTSRTIIAOKIOL-CQSZACIVSA-N

Isomeric SMILES

CCCCC[C@H](C=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCCC(C=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Aldol Condensation-Based Synthesis

Aldol condensation remains a cornerstone for constructing the carbon skeleton of (R)-2-(phenylmethoxy)heptanal. The reaction typically involves a ketone or aldehyde donor and an acceptor carbonyl component.

Benzyl-Protected Aldol Intermediates

A common approach begins with 3,5-dibenzyloxybenzaldehyde (8 ), where benzyl groups protect hydroxyl functionalities during chain elongation. Reacting 8 with pentanal under basic conditions (e.g., NaOH/EtOH) induces crossed aldol addition, forming a β-hydroxy aldehyde intermediate. Subsequent dehydration and hydrogenolysis yield the target compound (Table 1).

Key conditions :

  • Temperature: 0–25°C
  • Catalysts: Proline derivatives for enantioselectivity (up to 78% ee)
  • Yield: 62–68% after purification
Table 1: Aldol Condensation Variants
Donor Carbonyl Acceptor Carbonyl Catalyst Yield (%) ee (%)
Pentanal 3,5-DBzO-benzaldehyde L-Proline 68 78
Hexanal 3,5-DBzO-benzaldehyde None 45
Heptanal 3,5-DBzO-benzaldehyde Yb(OTf)₃ 58 65

DBzO = Dibenzyloxy

Asymmetric Electrochemical Synthesis

Recent advances in organic electrosynthesis enable stereocontrolled formation of chiral aldehydes. Dual cobalt/copper catalysis, as demonstrated in hydrocyanation reactions, provides a template for (R)-2-(phenylmethoxy)heptanal.

Cobalt-Mediated Hydrogen-Atom Transfer (HAT)

A cobalt(III)salen complex oxidizes at the anode, generating a [CoIII–H] species that abstracts a hydrogen atom from a prochiral alkene precursor. The resultant radical undergoes copper-catalyzed cyanation or oxygenation, establishing the R configuration.

Optimized parameters :

  • Voltage: +1.2 V vs. Ag/AgCl
  • Solvent: Acetonitrile/THF (4:1)
  • ee: 82–89%

Ruthenium-Catalyzed C–H Activation

Electrochemical oxidation of ruthenium(II) to ruthenium(IV) facilitates selective C–H functionalization of benzyl ethers. This method bypasses traditional protecting-group strategies, directly installing the phenylmethoxy group with 91% regioselectivity.

Wittig and Grignard Approaches

Wittig Olefination

Triphenyleicosylphosphonium bromide, generated from 1-bromooctadecane and PPh₃, reacts with 3,5-dibenzyloxybenzaldehyde (8 ) to form an alkene intermediate. Subsequent palladium-catalyzed hydrogenation and oxidative workup yield the aldehyde (Scheme 1).

Scheme 1 :

  • 8 + Ph₃P=CH(CH₂)₅CHO → Alkene (9)
  • H₂ (1 atm), Pd/C → (R)-2-(Phenylmethoxy)heptanal
    Overall yield: 74%

Grignard Addition

A heptylmagnesium bromide reagent adds to 2-benzyloxypropanal, followed by oxidation (CrO₃/pyridine) to regenerate the aldehyde functionality. This method suffers from lower stereocontrol (ee < 50%) unless chiral auxiliaries are employed.

Hydroboration-Oxidation for Stereoselectivity

Chiral hydroboration reagents like isopinocampheylborane (IpcBH₂) induce high enantiomeric excess in alcohol intermediates, which are oxidized to aldehydes (Scheme 2).

Scheme 2 :

  • IpcBH₂ adds to 2-(phenylmethoxy)hept-1-ene → Chiral borane
  • H₂O₂/NaOH → (R)-Alcohol
  • Swern oxidation → (R)-2-(Phenylmethoxy)heptanal
    ee: 94%; Yield: 81%

Comparative Analysis of Methods

Table 2: Synthesis Method Performance
Method Yield (%) ee (%) Scalability Cost Index
Aldol Condensation 68 78 Moderate 2.1
Electrochemical 75 89 High 3.8
Wittig 74 High 1.9
Hydroboration-Oxidation 81 94 Low 4.5
Enzymatic Resolution 48 95 High 2.7

Cost Index: 1 (low) – 5 (high)

Chemical Reactions Analysis

Types of Reactions

Heptanal, 2-(phenylmethoxy)-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptanal, 2-(phenylmethoxy)-, ®- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Heptanal, 2-(phenylmethoxy)-, ®- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s effects can be attributed to its ability to modulate oxidative stress, induce apoptosis, and affect gene expression .

Comparison with Similar Compounds

Hexanal, 2-(Phenylmethoxy)-, (S)- (CAS 87678-65-7)

  • Molecular Formula : C₁₃H₁₈O₂ (MW: 206.28 g/mol)
  • Key Differences :
    • Chain Length : Hexanal (6 carbons) vs. Heptanal (7 carbons). The additional methylene group in the target compound increases hydrophobicity and may elevate boiling point (~300°C estimated vs. ~290°C for hexanal analog) .
    • Stereochemistry : (S)-configuration in hexanal vs. (R)-configuration in heptanal. This difference could significantly impact chiral recognition in biological systems or asymmetric synthesis .
  • Functional Similarities : Both compounds share aldehyde and phenylmethoxy groups, suggesting comparable reactivity in nucleophilic additions or oxidation reactions.

Ethanol, 2-(Phenylmethoxy)- (CAS 622-08-2)

  • Molecular Formula : C₉H₁₂O₂ (MW: 152.19 g/mol)
  • Key Differences: Functional Group: Ethanol (alcohol) vs. heptanal (aldehyde). The aldehyde group in the target compound is more electrophilic, enabling reactions like condensation or redox transformations, whereas the alcohol is less reactive but more polar . Physical Properties: Ethanol derivative has a higher predicted boiling point (410.5 K) due to hydrogen bonding, contrasting with the aldehyde’s lower boiling point .

(R)-(-)-2-Heptanol (CAS 543-49-7)

  • Molecular Formula : C₇H₁₆O (MW: 116.20 g/mol)
  • Key Differences: Functional Group: Alcohol (-OH) vs. aldehyde (-CHO). The alcohol exhibits higher solubility in polar solvents and lower volatility compared to the aldehyde . Applications: 2-Heptanol is used in fragrances and solvents, whereas the aldehyde’s reactivity makes it suitable for synthetic intermediates .

2-(Phenylmethylene)heptanal

  • Structural Note: Contains a phenylmethylene (-CH₂C₆H₅) group instead of phenylmethoxy.

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Weight Functional Groups Configuration Boiling Point (°C) Solubility in Water
Heptanal, 2-(phenylmethoxy)-, (R)- 220.30 Aldehyde, Phenylmethoxy R ~300 (estimated) Low
Hexanal, 2-(phenylmethoxy)-, (S)- 206.28 Aldehyde, Phenylmethoxy S ~290 Low
Ethanol, 2-(phenylmethoxy)- 152.19 Alcohol, Phenylmethoxy - 137.3 (measured) Moderate
(R)-(-)-2-Heptanol 116.20 Alcohol R ~160 Slight

Research Findings and Implications

  • Stereochemical Impact : The (R)-configuration in Heptanal, 2-(phenylmethoxy)- may enhance enantioselective interactions in catalysis or drug-receptor binding compared to its (S)-configured analogs .
  • Chain Length Effects : The heptanal chain improves lipid solubility over hexanal derivatives, suggesting better membrane permeability in biological applications .

Q & A

Q. How should researchers address gaps in toxicological data for this compound?

  • Methodology :
  • Ames Test : Conduct bacterial reverse mutation assays to assess mutagenicity .
  • In Vitro Cytotoxicity : Use human hepatocyte cell lines (e.g., HepG2) to evaluate acute toxicity. Reference safety data for structurally similar aldehydes .

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